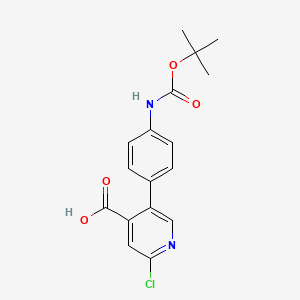
5-(4-BOC-Aminophenyl)-2-chloroisonicotinic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-BOC-Aminophenyl)-2-chloroisonicotinic acid (5-BOC-2-CINA) is an organic compound that is widely used in scientific research due to its high solubility and stability. It is a derivative of nicotinic acid and is composed of a five-membered ring with a BOC-protected aminophenyl group and a 2-chloroisonicotinic acid group. 5-BOC-2-CINA has been used in a variety of research applications, including protein expression and purification, enzyme kinetics, and structure-activity relationship studies.
Aplicaciones Científicas De Investigación
5-(4-BOC-Aminophenyl)-2-chloroisonicotinic acid, 95% is widely used in scientific research due to its high solubility and stability. It has been used in a variety of research applications, including protein expression and purification, enzyme kinetics, and structure-activity relationship studies. It is also used in the synthesis of peptide amides, peptide esters, and other derivatives. In addition, 5-(4-BOC-Aminophenyl)-2-chloroisonicotinic acid, 95% has been used in the synthesis of small molecules for drug development, as well as in the synthesis of a variety of other compounds.
Mecanismo De Acción
5-(4-BOC-Aminophenyl)-2-chloroisonicotinic acid, 95% acts as a protease inhibitor, blocking the action of proteases that break down proteins. It binds to the active site of the protease, preventing it from cleaving the protein substrate. In addition, 5-(4-BOC-Aminophenyl)-2-chloroisonicotinic acid, 95% has been shown to inhibit the activity of other enzymes, such as kinases and phosphatases.
Biochemical and Physiological Effects
5-(4-BOC-Aminophenyl)-2-chloroisonicotinic acid, 95% has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of proteases, kinases, and phosphatases. In addition, it has been shown to have anti-inflammatory and anti-apoptotic effects. It has also been shown to have anti-tumor effects, as well as to modulate the expression of several genes involved in cancer progression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantages of using 5-(4-BOC-Aminophenyl)-2-chloroisonicotinic acid, 95% in lab experiments are its high solubility and stability. It is also relatively easy to synthesize, making it a cost-effective option for research applications. However, one of the main limitations of using 5-(4-BOC-Aminophenyl)-2-chloroisonicotinic acid, 95% is its relatively short half-life, which can limit its use in long-term experiments.
Direcciones Futuras
There are several potential future directions for the use of 5-(4-BOC-Aminophenyl)-2-chloroisonicotinic acid, 95% in scientific research. These include further investigation of its effects on gene expression, its use in drug development, and its potential use in cancer therapy. In addition, further research is needed to determine the effects of 5-(4-BOC-Aminophenyl)-2-chloroisonicotinic acid, 95% on various physiological processes, such as inflammation and apoptosis. Finally, further research is needed to determine the optimal conditions for the synthesis of 5-(4-BOC-Aminophenyl)-2-chloroisonicotinic acid, 95%, as well as to develop new methods for its use in research applications.
Métodos De Síntesis
5-(4-BOC-Aminophenyl)-2-chloroisonicotinic acid, 95% is synthesized via a two-step synthetic process. In the first step, 4-bromo-3-chloro-5-iodo-2-nitrobenzene is reacted with hydroxylamine hydrochloride to form 4-bromo-3-chloro-5-iodo-2-amino-benzene. In the second step, the resulting intermediate is then reacted with 4-bromo-3-chloro-5-iodo-2-nitrobenzene and BOC-protected aminophenyl group to form 5-(4-BOC-Aminophenyl)-2-chloroisonicotinic acid, 95%.
Propiedades
IUPAC Name |
2-chloro-5-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4/c1-17(2,3)24-16(23)20-11-6-4-10(5-7-11)13-9-19-14(18)8-12(13)15(21)22/h4-9H,1-3H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBQHTTSSGBKXFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CN=C(C=C2C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


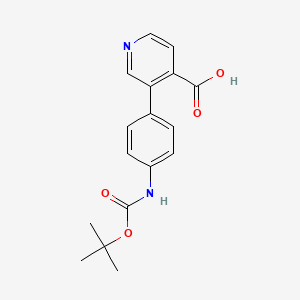
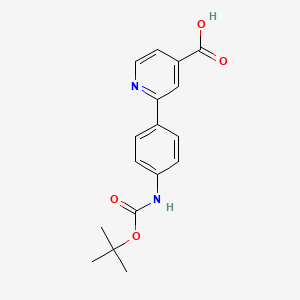


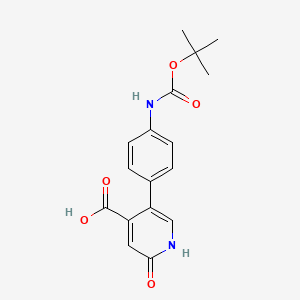

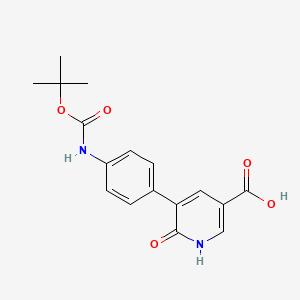
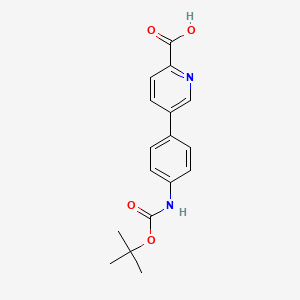

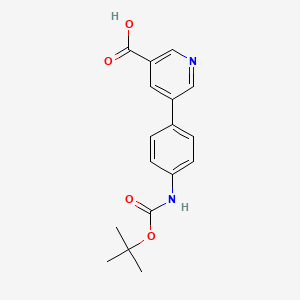
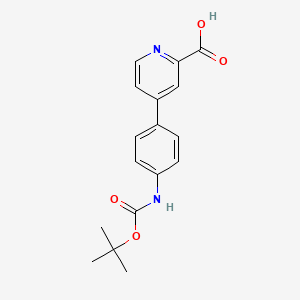
![3-[3-(Pyrrolidinylsulfonyl)phenyl]Isonicotinic acid, 95%](/img/structure/B6395185.png)
